2-Methyl-2-(p-tolyl)morpholine
Overview
Description
“2-Methyl-2-(p-tolyl)morpholine” is a chemical compound with the molecular formula C12H17NO . It is also known as “2-Methyl-2-(4-methylphenyl)morpholine” and has a molecular weight of 191.27 g/mol .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . For example, one study synthesized two new tolyl derivatives of diphenhydramine, one of which was “this compound”, using a sequence of coupling, cyclization, and reduction reactions . Another study reported the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives using morpholine as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered morpholine ring with a methyl group and a p-tolyl group attached to the same carbon atom .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Methyl-2-(p-tolyl)morpholine has been studied for its potential in synthesizing various pharmaceutical compounds. Kumar et al. (2007) described its use in creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007). In another study, Bianchi et al. (1992) prepared stereoisomers of a morpholine derivative for fungicidal applications, demonstrating its broad-spectrum activity against various fungi (Bianchi et al., 1992).
Novel Compounds Synthesis
Hale et al. (1998) reported the structural modification of a morpholine acetal human neurokinin-1 receptor antagonist, highlighting the synthetic flexibility and potential for treating chronic disorders related to Substance P (Hale et al., 1998). Limanskii et al. (2009) synthesized amides of 2-(3,3,7-trimethyl-3,4-dihydroisoquinolyl-1)ethanoic acid, exploring its effects on arterial blood pressure (Limanskii, Mikhailovskii, Syropyatov, & Vakhrin, 2009).
Chemistry and Material Science
Taş et al. (2004) prepared a novel vic-dioxime and its transition metal complexes, characterizing them for potential applications in material science (Taş, Ulusoy, Guler, & Yilmaz, 2004). Potkin et al. (2015) conducted reactions with 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles, leading to various functional isoxazole derivatives (Potkin et al., 2015).
Fuel Cell Technology
Hahn, Won, & Kim (2013) developed a methyl morpholinium-functionalized poly(ether sulfone) copolymer for use as an anion exchange membrane in alkaline fuel cells, showcasing its high conductivity and stability (Hahn, Won, & Kim, 2013).
Diabetes Treatment
Jahan et al. (2021) synthesized thiazolidinediones derivatives using morpholine as a catalyst, evaluating their potential as treatments for type 2 diabetes (Jahan, Khan, Akhter, Romman, & Halim, 2021).
Antioxidant and Biological Activity
Tani, Rekka, & Kourounakis (1994) synthesized morpholine derivatives to study their antioxidant and biological activity, relevant in pharmaceutical research (Tani, Rekka, & Kourounakis, 1994).
Fluorescence and Detection Applications
Sahoo et al. (2019) developed a morpholine substituted methyl 3-hydroxy-2-naphthoate for fluorescence-based detection of metal ions (Sahoo, Kumar, Kumar, & Kumar, 2019).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Methyl-2-(p-tolyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histamine H1 receptors, acting as an antagonist. This interaction inhibits the binding of histamine to the receptor, thereby reducing histamine-induced responses such as inflammation and allergic reactions . Additionally, this compound may interact with other proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, for example, this compound can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation . In neuronal cells, this compound may modulate neurotransmitter release and receptor activity, influencing synaptic transmission and neural signaling. Furthermore, this compound has been observed to affect gene expression and cellular metabolism, potentially altering the expression of genes involved in metabolic pathways and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of histamine H1 receptors, which prevents histamine from binding and activating these receptors . This inhibition leads to a reduction in histamine-mediated responses such as vasodilation, increased vascular permeability, and smooth muscle contraction. Additionally, this compound may interact with other biomolecules, such as enzymes involved in signal transduction pathways, modulating their activity and affecting cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to extreme conditions may lead to the breakdown of the compound, potentially affecting its efficacy and biological activity. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its effects on cellular function over time, although the magnitude of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and anti-allergic effects without significant toxicity . At higher doses, this compound may induce adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the beneficial effects of the compound are maximized at an optimal dose, beyond which the risk of toxicity increases. These findings highlight the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are subsequently excreted from the body . This compound may also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. For example, this compound has been shown to modulate the activity of enzymes involved in glycolysis and oxidative phosphorylation, potentially altering cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may be directed to the endoplasmic reticulum or mitochondria, where it interacts with specific proteins and enzymes involved in cellular processes. The localization of this compound within these compartments can influence its activity, stability, and overall biological effects.
Properties
IUPAC Name |
2-methyl-2-(4-methylphenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(2)9-13-7-8-14-12/h3-6,13H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMBSUCKZVKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CNCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639893 | |
Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-81-1 | |
Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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